Cas no 676366-02-2 (5-Isopropoxy-2-methylaniline)
5-Isopropoxy-2-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-propan-2-yloxyaniline
- Benzenamine, 2-methyl-4-(1-methylethoxy)-
- Benzenamine, 2-methyl-4-(1-methylethoxy)- (9CI)
- A1-31373
- AKOS000144575
- DTXSID10588501
- EN300-49933
- W16012
- 2-methyl-4-(propan-2-yloxy)aniline
- SY177329
- 676366-02-2
- AS-65059
- 2-Methyl-4-[(propan-2-yl)oxy]aniline
- Z239604804
- 4-isopropoxy-2-methylaniline
- MFCD09734243
- SCHEMBL16756041
- BCB36602
- CS-0047574
- DB-285070
- 5-Isopropoxy-2-methylaniline
-
- MDL: MFCD09734243
- Inchi: 1S/C10H15NO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,11H2,1-3H3
- InChI Key: DOTUVNACBIUMNQ-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=C(C)C=1)N)C(C)C
Computed Properties
- Exact Mass: 165.11545
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- PSA: 35.25
5-Isopropoxy-2-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB510659-250 mg |
2-Methyl-4-(propan-2-yloxy)aniline |
676366-02-2 | 250MG |
€202.00 | 2022-03-01 | ||
| abcr | AB510659-1 g |
2-Methyl-4-(propan-2-yloxy)aniline |
676366-02-2 | 1g |
€436.00 | 2022-03-01 | ||
| TRC | I779445-25mg |
5-Isopropoxy-2-methylaniline |
676366-02-2 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I779445-50mg |
5-Isopropoxy-2-methylaniline |
676366-02-2 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I779445-250mg |
5-Isopropoxy-2-methylaniline |
676366-02-2 | 250mg |
$ 275.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | D766631-100mg |
Benzenamine, 2-methyl-4-(1-methylethoxy)- |
676366-02-2 | 95% | 100mg |
$125 | 2024-06-07 | |
| eNovation Chemicals LLC | D766631-250mg |
Benzenamine, 2-methyl-4-(1-methylethoxy)- |
676366-02-2 | 95% | 250mg |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | D766631-1g |
Benzenamine, 2-methyl-4-(1-methylethoxy)- |
676366-02-2 | 95% | 1g |
$320 | 2024-06-07 | |
| Enamine | EN300-49933-0.05g |
2-methyl-4-(propan-2-yloxy)aniline |
676366-02-2 | 95.0% | 0.05g |
$89.0 | 2025-02-20 | |
| Enamine | EN300-49933-0.1g |
2-methyl-4-(propan-2-yloxy)aniline |
676366-02-2 | 95.0% | 0.1g |
$133.0 | 2025-02-20 |
5-Isopropoxy-2-methylaniline Suppliers
5-Isopropoxy-2-methylaniline Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 5-Isopropoxy-2-methylaniline
Introduction to 5-Isopropoxy-2-methylaniline (CAS No. 676366-02-2)
5-Isopropoxy-2-methylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 676366-02-2, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound, featuring a combination of aniline and isopropoxy functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural arrangement of this molecule, with a 5-isopropoxy substituent attached to a 2-methylaniline backbone, imparts distinct reactivity and potential applications in medicinal chemistry.
The 5-isopropoxy-2-methylaniline molecule belongs to the class of aromatic amines, which are widely studied for their role in drug development. The presence of the isopropoxy group at the fifth position and the methyl group at the second position influences its electronic distribution and interaction with biological targets. This structural configuration enhances its utility as a building block in the synthesis of more complex pharmacophores. Recent advancements in computational chemistry have allowed researchers to predict the binding affinities and metabolic stability of derivatives of 5-isopropoxy-2-methylaniline, providing insights into its potential as a lead compound for drug discovery.
In the realm of pharmaceutical research, 5-Isopropoxy-2-methylaniline has been explored as a precursor for developing novel therapeutic agents. Its aromatic ring system can be further functionalized to create molecules with specific biological activities. For instance, modifications at the amine group or the isopropoxy moiety can lead to compounds with enhanced binding to protein targets or improved pharmacokinetic profiles. Studies have demonstrated that derivatives of this compound exhibit promising effects in preclinical models, particularly in the context of modulating enzyme activity and receptor interactions.
The synthesis of 5-Isopropoxy-2-methylaniline involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions, where an isopropyl group is introduced onto an aromatic ring that has been pre-functionalized with an appropriate leaving group. The choice of solvent and catalyst plays a crucial role in optimizing yield and purity. Advances in green chemistry have also influenced synthetic methodologies, with researchers exploring solvent-free reactions and catalytic systems that minimize waste and energy consumption.
One of the most compelling aspects of 5-Isopropoxy-2-methylaniline is its versatility in medicinal chemistry applications. Researchers have utilized this compound to develop inhibitors targeting various disease pathways. For example, derivatives have shown potential in inhibiting kinases involved in cancer progression, as well as enzymes implicated in inflammatory diseases. The ability to fine-tune the structure of these derivatives allows for the optimization of drug-like properties such as solubility, bioavailability, and selectivity. This flexibility makes 5-Isopropoxy-2-methylaniline a cornerstone in academic and industrial research efforts aimed at discovering new therapeutic interventions.
The chemical behavior of 5-Isopropoxy-2-methylaniline is also influenced by its electronic properties, which can be modulated through conjugation with other functional groups or by incorporating heterocyclic rings into its structure. Such modifications can enhance its interactions with biological targets by altering its dipole moment or electron density distribution. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential tools for characterizing these structural modifications and confirming the identity of synthesized derivatives.
In recent years, computational methods have become indispensable in guiding synthetic strategies for complex molecules like 5-Isopropoxy-2-methylaniline. Molecular modeling software allows researchers to predict how different substituents will affect the molecule's overall shape and reactivity. This predictive capability has accelerated the discovery process by enabling virtual screening of potential derivatives before experimental synthesis is undertaken. Such high-throughput virtual screening methods are particularly valuable when combined with experimental validation, providing a robust framework for drug development.
The role of 5-Isopropoxy-2-methylaniline extends beyond academic research; it has found practical applications in industrial settings where large-scale production is required for preclinical studies or commercial drug formulations. Manufacturers specializing in fine chemicals have developed optimized processes for synthesizing this compound under controlled conditions to ensure consistency and reproducibility. These processes often incorporate automated systems for monitoring reaction parameters such as temperature, pressure, and pH, thereby enhancing efficiency and reducing human error.
Future directions in the study of 5-Isopropoxy-2-methylaniline may involve exploring its role in emerging therapeutic areas such as precision medicine or immunotherapy. The ability to tailor its structure could lead to personalized treatments tailored to individual patient profiles, where specific modifications enhance efficacy while minimizing side effects. Additionally, investigating its interactions with novel biological targets could uncover untapped therapeutic potentials that were previously unexplored.
In conclusion,5-Isopropoxy-2-methylaniline (CAS No. 676366-02-2) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules targeting diverse disease pathways. As computational methods continue to advance alongside traditional synthetic techniques,5-isopropoxy, 2-methylaniline, and its derivatives are poised to play an increasingly important role in discovering next-generation therapeutics that meet modern healthcare challenges.
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